molecular formula C15H14N2O4 B5804095 N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B5804095
M. Wt: 286.28 g/mol
InChI Key: JTSLBIOVYPEZJE-LZYBPNLTSA-N
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Description

N-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as FMB, is a chemical compound that has been studied extensively for its potential applications in scientific research. FMB is a member of the benzodioxine family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may be a potent anti-cancer agent.
Biochemical and Physiological Effects:
N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of a range of diseases.

Advantages and Limitations for Lab Experiments

N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has a number of advantages for use in lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to have low toxicity in vitro and in vivo, making it a safe candidate for use in animal studies. However, N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide does have some limitations for use in lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has not been extensively studied in animal models, so its efficacy and safety in vivo are not yet fully understood.

Future Directions

There are many potential future directions for research on N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One area of interest is the development of N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide-based therapies for the treatment of cancer. N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to possess potent anti-cancer activity in vitro, and further studies are needed to determine its efficacy in animal models and in clinical trials. Another area of interest is the development of N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide-based therapies for the treatment of other diseases, such as inflammation and oxidative stress. Finally, further studies are needed to fully understand the mechanism of action of N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide and to identify other potential targets for this compound.

Synthesis Methods

The synthesis of N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves the condensation of 5-methyl-2-furaldehyde and 2,3-dihydroxybenzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with acetic anhydride to yield N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in high yield and purity. The synthesis of N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been optimized to provide a scalable and efficient method for the production of this compound.

Scientific Research Applications

N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been studied for its potential applications in scientific research, particularly in the areas of cancer research and drug discovery. N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to possess anti-cancer activity in a number of cancer cell lines, including lung, breast, and colon cancer cells. N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-10-6-7-11(20-10)8-16-17-15(18)14-9-19-12-4-2-3-5-13(12)21-14/h2-8,14H,9H2,1H3,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSLBIOVYPEZJE-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

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